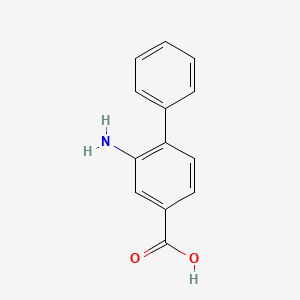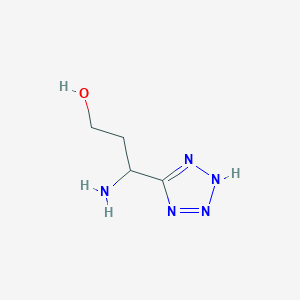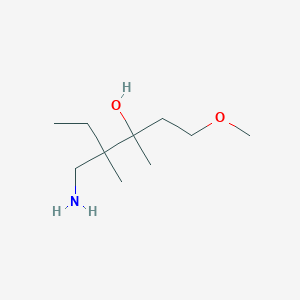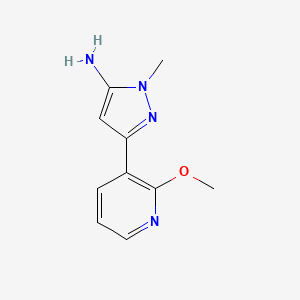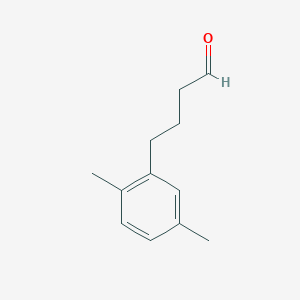
4-(2,5-Dimethylphenyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 2,5-dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where 2,5-dimethylbenzyl magnesium bromide reacts with butanal. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反应分析
Types of Reactions
4-(2,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2,5-Dimethylphenyl)butanoic acid.
Reduction: 4-(2,5-Dimethylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(2,5-Dimethylphenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,5-Dimethylphenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The aromatic ring can participate in electrophilic substitution reactions, influenced by the electron-donating methyl groups.
相似化合物的比较
4-(2,5-Dimethylphenyl)butanal can be compared with other similar compounds such as:
4-(2,4-Dimethylphenyl)butanal: Similar structure but with different substitution pattern on the aromatic ring.
4-(3,5-Dimethylphenyl)butanal: Another isomer with methyl groups in different positions.
4-(2,5-Dimethylphenyl)butanoic acid: The oxidized form of this compound.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
4-(2,5-dimethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |
InChI 键 |
RVOKYNQHQQHVEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
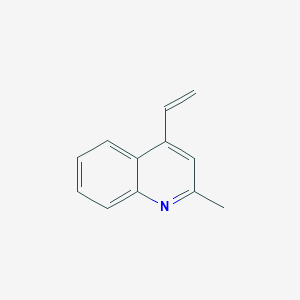
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
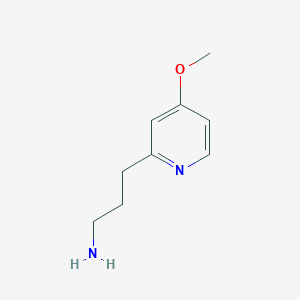
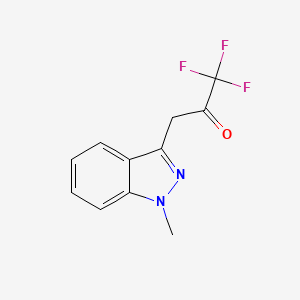
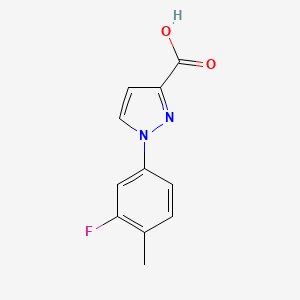
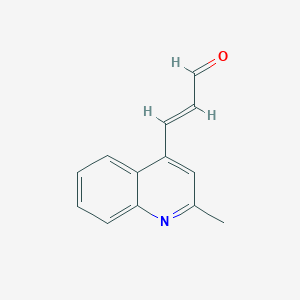
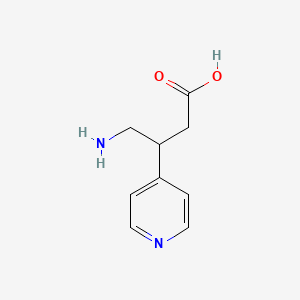

![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
